4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene
Overview
Description
4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxyethoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-bromo-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzoic acid.
Reduction: Formation of 4-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene.
Scientific Research Applications
4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and the ether groups facilitate its binding to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
4-Bromo-1-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-1-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-10-9-11(13)3-4-12(10)16-8-7-15-6-5-14-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMMFCQMFHJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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